tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate
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Overview
Description
tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chloro substituent on the indole ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis.
Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-5-chloro-1H-indole-2-carboxylate is used as a building block in organic synthesis to create complex molecules for research and development .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives and their interactions with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and chloro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar in structure but lacks the amino and chloro substituents.
3-Amino-5-tert-butylpyrazole: Contains a pyrazole ring instead of an indole ring.
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate: Similar structure but with a chloromethyl group instead of an amino group.
Properties
Molecular Formula |
C13H15ClN2O2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-6-7(14)4-5-9(8)16-11/h4-6,16H,15H2,1-3H3 |
InChI Key |
IKWPWQGHVUKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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